3-(3-Methoxy-phenyl)-piperidine-3-ol
Description
3-(3-Methoxy-phenyl)-piperidine-3-ol is a substituted piperidine derivative characterized by a hydroxyl group and a 3-methoxyphenyl substituent at the third position of the six-membered piperidine ring. The methoxy group on the phenyl ring contributes to its electronic and steric properties, making it a candidate for pharmacological studies.
Properties
CAS No. |
87996-60-9 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)piperidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-5-2-4-10(8-11)12(14)6-3-7-13-9-12/h2,4-5,8,13-14H,3,6-7,9H2,1H3 |
InChI Key |
ZHVVKZZITMJIDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCNC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(3-Methoxy-phenyl)-piperidine-3-ol with analogs featuring piperidine, pyrrolidine, or pyridine cores and varying substituents:
Key Observations:
- Core Structure Impact : Piperidine derivatives generally exhibit higher molecular weights compared to pyrrolidine analogs due to the six-membered ring. Pyridine derivatives (e.g., ) introduce aromaticity, altering electronic properties.
- Substituent Effects :
- Methoxy Groups : Electron-donating methoxy groups (e.g., in the target compound) enhance lipophilicity and may improve blood-brain barrier penetration compared to electron-withdrawing groups like fluorine or trifluoromethyl .
- Halogen Substituents : Fluorine or chlorine (e.g., ) increase metabolic stability and binding affinity in some receptor systems .
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